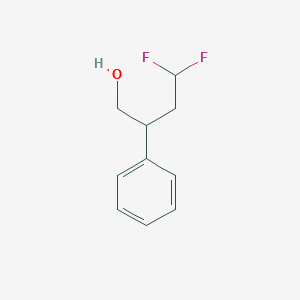

4,4-Difluoro-2-phenylbutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of 4,4-Difluoro-2-phenylbutan-1-ol is C10H12F2O. The exact molecular structure is not available in the retrieved data.Physical And Chemical Properties Analysis

4,4-Difluoro-2-phenylbutan-1-ol is a liquid at room temperature . The molecular weight is 186.202. More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis Techniques

- A study by Filyakova et al. (2017) developed a direct synthesis of 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes using a sodium nitrite/acetic acid system, where the molecular structure of 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime was determined by X-ray crystallography (Filyakova et al., 2017).

Applications in Lithium-Ion Batteries

- Kubota et al. (2012) explored 1,1-difluoro-1-alkenes, such as 1,1-difluoro-4-phenylbut-1-ene, as electrolyte additives in high-charge-voltage lithium-ion batteries, highlighting their potential in inducing favorable solid electrolyte interphase (SEI) formation (Kubota et al., 2012).

Chemical Transformations

- A study by Paleta et al. (2000) examined the modification of spirocyclic 2,3-difluoro-4,4-(pentane-1,5-diyl)-2-buten-4-olide and similar compounds by vinylic displacement of fluorine, leading to novel rearrangements and the formation of derivatives with potential application in synthetic chemistry (Paleta et al., 2000).

Potential in Diels-Alder Reactions

- Research by Elsheimer et al. (1996) on difluorodienes from 4-aryl-1,3-dibromo-1,1-difluorobutanes revealed their reactivity in Diels-Alder reactions, showcasing the utility of these compounds in organic synthesis (Elsheimer et al., 1996).

Stereochemistry in Photolysis

- Coxon and Hii (1977) determined the stereochemistry of diastereoisomeric 2-methyl-1-phenylbut-3-en-1-ols and related compounds in photolysis studies, providing insights into the behavior of such molecules under light-induced conditions (Coxon & Hii, 1977).

In Liquid Crystal Technology

- Jankowiak et al. (2008) developed alkyl and fluoroalkyl derivatives of 4‐arylbutyric acid and 4‐arylbutanol, which exhibited promising properties as nematic materials and additives in ferroelectric liquid crystals, indicating potential applications in display technologies (Jankowiak et al., 2008).

Safety and Hazards

The safety information available indicates that 4,4-Difluoro-2-phenylbutan-1-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

4,4-difluoro-2-phenylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c11-10(12)6-9(7-13)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPPKSBVKMONGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-2-phenylbutan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2425157.png)

![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2425160.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2425163.png)

![5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2425164.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2425166.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2425168.png)

![Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]-](/img/structure/B2425170.png)

![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)

![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2425175.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2425176.png)